4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-5-10(6-4-8)16-13-14-7-11(12(17)18)9(2)15-13/h3-7H,1-2H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWYPQPESCARCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
- Antiviral Properties : Research is ongoing to evaluate its efficacy against viral infections, contributing to the search for effective antiviral agents .
Biological Research
The compound's interaction with biological systems is a focal point of research. Its mechanism of action may involve:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases like cancer and infections .
- Receptor Modulation : It may interact with various receptors, altering their activity and providing insights into drug design for neurological disorders .
Material Science
In addition to its biological applications, this compound has potential uses in materials science:
- Polymer Synthesis : It can serve as a building block in the synthesis of polymers with specific properties for use in coatings or drug delivery systems .
Case Study 1: Antimicrobial Development
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their antimicrobial activity. The researchers synthesized several analogs and tested them against various bacterial strains. Results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting a promising avenue for new drug development .
Case Study 2: Antiviral Research
In another investigation, researchers assessed the antiviral potential of this compound against influenza viruses. The study demonstrated that specific concentrations inhibited viral replication in vitro, highlighting its potential as a lead compound for antiviral drug development .
Mechanism of Action
The mechanism by which 4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
A structural and functional comparison with analogous pyrimidine-5-carboxylic acid derivatives is provided below. Key compounds are selected based on substituent variations at positions 2, 4, and 5 of the pyrimidine ring (Table 1).
Table 1: Structural and Functional Comparison of Pyrimidine-5-Carboxylic Acid Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Solubility: The presence of a methylthio group (e.g., 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid) enhances solubility in polar solvents compared to amino or alkyl-substituted analogs . Halogenation (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) increases reactivity in nucleophilic substitution reactions, making it useful in drug synthesis .
Biological Activity Trends: Compounds with amino groups (e.g., 4-Amino-2-methyl-5-pyrimidinecarboxylic acid) are often precursors for antimetabolites or nucleotide analogs due to their structural similarity to natural pyrimidines . Aromatic substituents (e.g., phenyl or 4-methylphenyl groups) at position 2 correlate with antimicrobial activity in analogs, as seen in studies of related pyrimidine derivatives .
Synthetic Utility: Ethyl ester derivatives (e.g., Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate) are intermediates for generating carboxylic acids via hydrolysis . The 4-methylphenyl amino group in the target compound may facilitate hydrogen bonding, influencing crystallinity and stability .
Biological Activity
4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid, also known by its chemical formula C13H12N2O2 and CAS number 861583-66-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H12N2O2
- Molecular Weight : 228.25 g/mol
- CAS Number : 861583-66-6
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Key mechanisms include:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit various kinases, which are critical in signaling pathways related to cancer and inflammation.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways.
Therapeutic Applications
Research indicates that derivatives of this compound could be utilized in several therapeutic contexts:
- Cancer Treatment : Compounds with similar structures have shown promise in inhibiting tumor growth and metastasis by targeting specific pathways involved in cancer progression.
- Anti-inflammatory Agents : The anti-inflammatory properties suggest potential applications in treating conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Research Findings
- Study on Chondrocytes : Research indicated that related compounds could diminish catabolically activated articular chondrocytes, suggesting a role in treating osteoarthritis through mechanisms independent of hyaluronan inhibition .
- Combination Therapy in Cancer : A study combining Trametinib with a related compound demonstrated significant antitumor effects via ERK blockade and downregulation of CD44 in malignant pleural mesothelioma . This suggests that similar mechanisms may be applicable to this compound.
- Kinase Inhibition : Research on pyrido[2,3-d]pyrimidine derivatives highlighted their potential as selective kinase inhibitors, which may extend to the compound under discussion, given the structural similarities .
Q & A
Q. What are the common synthetic routes for 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, such as coupling reactions between pyrimidine precursors and aryl amines. For example:
- Step 1 : Preparation of a pyrimidine-5-carboxylic acid scaffold via cyclization reactions (e.g., using malonic acid derivatives).
- Step 2 : Introduction of the 4-methylphenylamino group via nucleophilic substitution or Buchwald-Hartwig amination .
- Step 3 : Acidic or basic hydrolysis to yield the carboxylic acid moiety.
Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility), temperature control (reflux vs. room temperature), and catalyst selection (e.g., palladium for cross-coupling) .
Q. How can structural characterization techniques differentiate this compound from structurally similar pyrimidine derivatives?
Key methods include:
- NMR Spectroscopy : Distinguishes substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the 4-methylphenyl group vs. δ 8.0–8.5 ppm for pyrimidine protons) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 273.1) and fragmentation patterns.
- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) .
Q. What are the solubility challenges for this compound, and how can purification be achieved?
The carboxylic acid group confers limited solubility in non-polar solvents. Recommended approaches:
- Solubility Enhancement : Use polar aprotic solvents (DMSO, DMF) or aqueous bases (e.g., NaOH).
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How do substituent modifications influence biological activity in pyrimidine derivatives?
A comparative study of analogs reveals:
Q. What computational methods are effective for predicting reaction pathways in pyrimidine synthesis?
The ICReDD framework combines:
- Quantum Chemical Calculations : To model transition states and energy barriers (e.g., DFT for cyclization steps).
- Machine Learning : To predict optimal catalysts/solvents from historical reaction datasets.
- Feedback Loops : Experimental data refine computational models, reducing trial-and-error iterations .
Q. How can contradictions in reported reactivity data (e.g., amino group stability) be resolved?
Discrepancies often arise from:
- Reaction Conditions : Oxidative degradation of amino groups under harsh acidic conditions.
- Analytical Sensitivity : LC-MS vs. NMR detection limits for minor byproducts.
Resolution : Use controlled experiments (e.g., inert atmosphere for oxidation-prone reactions) and orthogonal validation (TLC, HPLC) .
Q. What are the challenges in scaling up multi-step syntheses of this compound?
Critical issues include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
